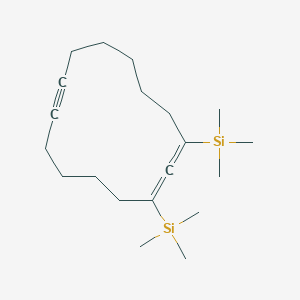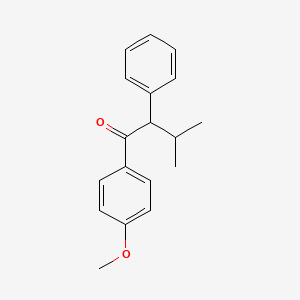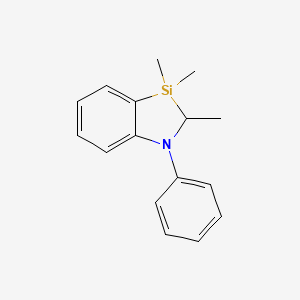
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of a phenyl group and three methyl groups attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of 1-phenyl-1,3,3-trimethylindane with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the indane derivative is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole involves its interaction with molecular targets and pathways within a given system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Phenyl-1,3,3-trimethylindane
- 1,1,3-Trimethyl-3-phenylindan
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
Uniqueness
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to its specific structural arrangement and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
61222-46-6 |
|---|---|
分子式 |
C16H19NSi |
分子量 |
253.41 g/mol |
IUPAC 名称 |
2,3,3-trimethyl-1-phenyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C16H19NSi/c1-13-17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13,2)3/h4-13H,1-3H3 |
InChI 键 |
RCYYDNUAEVFEMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1N(C2=CC=CC=C2[Si]1(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


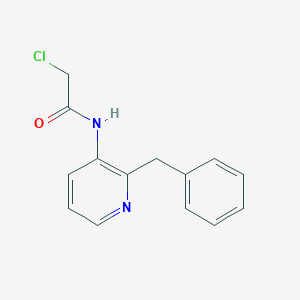
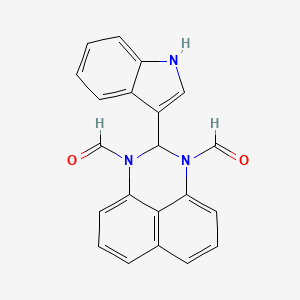
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
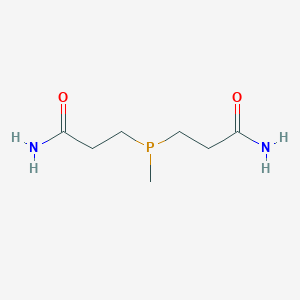
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
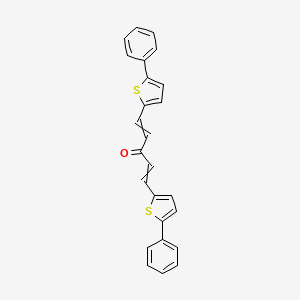
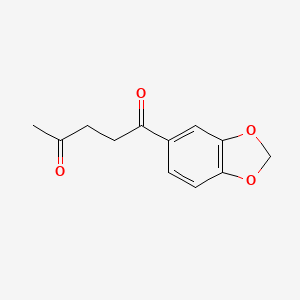
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
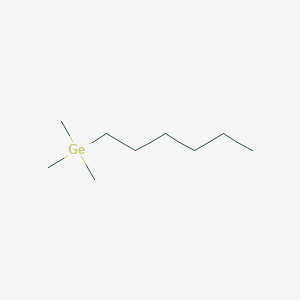
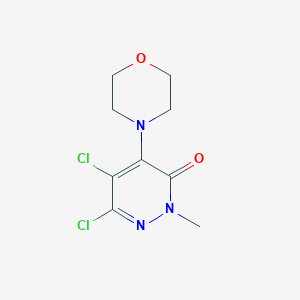

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
